

# **Application Notes and Protocols for Flow Cytometry Analysis of CCR8+ Treg Cells**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | CCR8 antagonist 2 |           |
| Cat. No.:            | B10831384         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in maintaining immune homeostasis and preventing autoimmunity. However, in the tumor microenvironment (TME), Tregs can suppress anti-tumor immune responses, thereby promoting tumor growth and limiting the efficacy of immunotherapies. A subset of these Tregs, characterized by the expression of the C-C chemokine receptor 8 (CCR8), has been identified as being highly suppressive and preferentially enriched within tumors. This makes CCR8+ Tregs a compelling target for novel cancer immunotherapies.

These application notes provide a detailed protocol for the identification and characterization of CCR8+ Treg cells from human peripheral blood mononuclear cells (PBMCs) and tumor tissue using multicolor flow cytometry.

### **Data Presentation**

The following tables summarize the typical frequencies of CCR8+ Treg cells in various human samples, compiled from multiple studies. These values can vary depending on the patient, disease state, and tissue type.

Table 1: Frequency of CCR8+ Cells within the Treg Population (CD4+FoxP3+) in Human Samples



| Sample Type      | Cancer Type                              | Percentage of<br>CCR8+ Tregs (%)                     | Reference |
|------------------|------------------------------------------|------------------------------------------------------|-----------|
| Tumor Tissue     | Non-Small Cell Lung<br>Cancer (NSCLC)    | Approximately 40%                                    | [1][2]    |
| Tumor Tissue     | Colorectal Cancer<br>(CRC)               | 63.6 ± 16.0                                          | [3]       |
| Tumor Tissue     | Melanoma                                 | Data available,<br>specific percentage<br>not stated | [1]       |
| Peripheral Blood | Healthy<br>Volunteers/Cancer<br>Patients | Mostly negative or very low                          | [1]       |

Table 2: Expression of Activation Markers on CCR8+ Tumor-Infiltrating Tregs (ti-Tregs)

| Marker        | Expression on CCR8+ ti-Tregs vs. CCR8- ti-Tregs | Cancer Type | Reference |
|---------------|-------------------------------------------------|-------------|-----------|
| OX-40         | Significantly higher                            | NSCLC       |           |
| CD134 (OX-40) | Significantly increased                         | CRC         |           |
| CD137 (4-1BB) | Significantly increased                         | CRC         |           |
| CD39          | Significantly increased                         | CRC         | _         |
| PD-1          | Significantly increased                         | CRC         | -         |

## **Experimental Protocols**

## Protocol 1: Preparation of Single-Cell Suspension from Human Tumor Tissue

This protocol describes the enzymatic and mechanical dissociation of fresh human tumor tissue to obtain a single-cell suspension suitable for flow cytometry.



#### Materials:

- Fresh tumor tissue
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Human Tumor Dissociation Kit (e.g., Miltenyi Biotec) or a cocktail of Collagenase, Hyaluronidase, and DNase I
- gentleMACS Dissociator (or equivalent)
- 70 μm and 40 μm cell strainers
- Phosphate Buffered Saline (PBS)
- Red Blood Cell (RBC) Lysis Buffer (optional)

#### Procedure:

- Place the fresh tumor tissue in a sterile petri dish containing RPMI 1640 on ice.
- Mince the tissue into small pieces (2-4 mm) using a sterile scalpel.
- Prepare the enzyme mix according to the manufacturer's instructions (e.g., Human Tumor Dissociation Kit).
- Transfer the minced tissue and enzyme mix into a gentleMACS C Tube.
- Run the appropriate dissociation program on the gentleMACS Dissociator.
- Filter the cell suspension through a 70 μm cell strainer into a 50 mL conical tube.
- Wash the strainer with RPMI 1640 containing 10% FBS to maximize cell recovery.
- Centrifuge the cell suspension at 300-500 x g for 5-7 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in FACS buffer (PBS with 2% FBS).



- (Optional) If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature. Wash the cells with PBS.
- Filter the cell suspension through a 40 μm cell strainer to remove any remaining clumps.
- Count the viable cells using a hemocytometer or an automated cell counter. The cells are now ready for staining.

# Protocol 2: Multicolor Flow Cytometry Staining for CCR8+ Treg Cells

This protocol outlines the staining procedure for identifying CCR8+ Tregs in single-cell suspensions from PBMCs or dissociated tumor tissue.

#### Materials:

- Single-cell suspension (1-2 x 10<sup>6</sup> cells per sample)
- FACS buffer (PBS + 2% FBS)
- Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
- Fixable Viability Dye
- Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
- FoxP3/Transcription Factor Staining Buffer Set
- Flow cytometer

Table 3: Recommended Antibody Panel for CCR8+ Treg Identification



| Marker    | Fluorochrome          | Clone            | Purpose                                    |
|-----------|-----------------------|------------------|--------------------------------------------|
| Live/Dead | e.g., Zombie NIR™     | -                | Viability staining                         |
| CD45      | e.g., BV510           | -                | Leukocyte<br>identification                |
| CD3       | e.g., BUV395          | UCHT1            | T cell identification                      |
| CD4       | e.g., PerCP           | -                | T helper cell identification               |
| CD25      | e.g., PE              | -                | Treg identification                        |
| CD127     | e.g., Alexa Fluor 700 | -                | Treg identification (low expression)       |
| CCR8      | e.g., APC             | L263G8 or 191704 | CCR8+ cell identification                  |
| FoxP3     | e.g., Alexa Fluor 647 | -                | Treg lineage-defining transcription factor |

#### Staining Procedure:

- Surface Staining: a. Resuspend 1-2 x 10<sup>6</sup> cells in 100 μL of FACS buffer. b. Add the Fixable Viability Dye according to the manufacturer's protocol and incubate in the dark. c. Wash the cells with FACS buffer. d. Add Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C. e. Without washing, add the cocktail of surface antibodies (CD45, CD3, CD4, CD25, CD127, CCR8) at pre-titrated concentrations. f. Incubate for 30 minutes at 4°C in the dark. g. Wash the cells twice with FACS buffer.
- Intracellular Staining for FoxP3: a. Resuspend the cells in 1 mL of 1X Fix/Perm Buffer from a
  FoxP3/Transcription Factor Staining Buffer Set. b. Incubate for 45-60 minutes at room
  temperature in the dark. c. Wash the cells twice with 1X Permeabilization Buffer. d.
  Resuspend the cell pellet in the residual volume and add the anti-FoxP3 antibody. e.
  Incubate for 30-45 minutes at room temperature in the dark. f. Wash the cells twice with 1X
  Permeabilization Buffer. g. Resuspend the cells in an appropriate volume of FACS buffer for
  flow cytometry analysis.



# Visualizations Experimental Workflow







Click to download full resolution via product page

Caption: Experimental workflow for the isolation and analysis of CCR8+ Treg cells.

## **Gating Strategy for CCR8+ Treg Cells**





Click to download full resolution via product page

Caption: Hierarchical gating strategy for identifying CCR8+ Treg cells.



## **CCR8 Signaling Pathway in Treg Cells**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting tumor-infiltrating CCR8+ regulatory T cells induces antitumor immunity through functional restoration of CD4+ Tconvs and CD8+ T cells in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis of CCR8+ Treg Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831384#flow-cytometry-protocol-for-ccr8-treg-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com